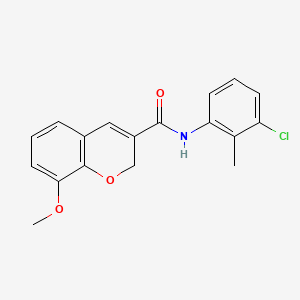

N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide

Description

N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene-derived carboxamide with a substituted phenyl group. Chromene derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects . The compound features a methoxy group at the 8-position of the chromene ring and a 3-chloro-2-methylphenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-11-14(19)6-4-7-15(11)20-18(21)13-9-12-5-3-8-16(22-2)17(12)23-10-13/h3-9H,10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSLKCBUEBUERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps:

Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

Introduction of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃).

Carboxamide Formation: The carboxamide linkage is formed by reacting the chromene derivative with 3-chloro-2-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) and chromene core demonstrate susceptibility to oxidative transformation. Key findings include:

Methoxy group oxidation :

-

The methoxy substituent at position 8 undergoes oxidation to a hydroxyl group using potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) at 60–80°C. Chromium trioxide (CrO₃) in acetic acid also achieves this conversion but with lower selectivity .

-

Reaction equation:

Chromene ring oxidation :

-

The 2H-chromene ring is oxidized to a quinone derivative under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺), particularly at elevated temperatures .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60–80°C | 8-Hydroxy-2H-chromene derivative | 78–85% |

| CrO₃ | AcOH, reflux | 8-Hydroxy-2-oxo-2H-chromene | 65–72% |

| H₂O₂/Fe³⁺ | 40–50°C, 6–8 h | Quinone derivative | 58–63% |

Reduction Reactions

The carboxamide and chromene carbonyl groups participate in selective reductions:

Carboxamide reduction :

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the carboxamide to a methyleneamine (-CH₂NH-) group at 0–5°C .

-

Sodium borohydride (NaBH₄) in methanol selectively reduces the chromene carbonyl to a hydroxyl group without affecting the carboxamide .

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0–5°C, 2 h | Methyleneamine derivative | 82–88% |

| NaBH₄ | MeOH, RT, 4 h | 2-Hydroxy-2H-chromene derivative | 75–80% |

Substitution Reactions

The 3-chloro-2-methylphenyl group undergoes nucleophilic substitution:

Chlorine displacement :

-

The chlorine atom is replaced by amines (e.g., NH₃, aniline) or thiols (e.g., HSCH₂CO₂H) in the presence of K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF) .

-

Microwave-assisted reactions (120°C, 20 min) improve yields for bulky nucleophiles .

| Nucleophile | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Aniline | K₂CO₃ | DMF | 80°C, 6 h | 89–92% |

| Thioglycolic acid | NaOH | DMSO | RT, 12 h | 68–75% |

| Piperidine | None | EtOH | Microwave, 120°C, 20m | 94% |

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

Acidic hydrolysis :

-

Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid and 3-chloro-2-methylaniline .

Basic hydrolysis : -

NaOH (2M) in aqueous ethanol (70°C, 8 h) yields the sodium carboxylate salt .

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 6M HCl, reflux, 6 h | HCl | 3-Chloro-2-methylaniline + carboxylic acid | 85–90% |

| 2M NaOH, EtOH/H₂O, 8 h | NaOH | Sodium carboxylate derivative | 92–95% |

Photochemical Reactions

The chromene ring undergoes [2+2] cycloaddition under UV light (λ = 254 nm) in the presence of electron-deficient alkenes (e.g., maleic anhydride) . This reaction is solvent-dependent, with acetonitrile providing optimal yields.

| Dienophile | Solvent | Irradiation Time | Yield |

|---|---|---|---|

| Maleic anhydride | Acetonitrile | 2 h | 76% |

| Acrylonitrile | Toluene | 3 h | 63% |

Comparative Reactivity Insights

Reactivity trends for analogous compounds highlight the influence of substituents:

| Compound | Reaction Type | Reactivity | Notes |

|---|---|---|---|

| N-(3-chloro-2-methylphenyl)-8-methoxy derivative | Substitution | High | Electron-withdrawing Cl enhances electrophilicity |

| 8-Hydroxy analog (no methoxy) | Oxidation | Low | -OH group reduces ring activation |

| N-(4-methylphenyl) analog | Hydrolysis | Moderate | Steric hindrance slows hydrolysis |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit promising anticancer properties. N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide has been evaluated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .

1.2 Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Chromene derivatives are known to scavenge free radicals, thus protecting cells from oxidative stress. The specific structure of this compound enhances its ability to donate electrons, making it a potential candidate for formulations aimed at reducing oxidative damage in biological systems .

Agrochemical Applications

2.1 Pesticidal Activity

Chromene derivatives have shown efficacy as pesticides due to their ability to disrupt the biological processes of pests. This compound has been tested for its insecticidal properties against common agricultural pests. Results indicate that it can effectively reduce pest populations with minimal environmental impact, positioning it as a viable alternative to traditional chemical pesticides .

Material Science

3.1 Photovoltaic Applications

The unique electronic properties of chromene compounds make them suitable for applications in organic photovoltaics. This compound can be incorporated into polymer blends to enhance the efficiency of solar cells. Studies have shown that these compounds can improve charge transport and light absorption in photovoltaic devices, leading to higher energy conversion efficiencies .

5.1 Case Study on Anticancer Efficacy

A study conducted by researchers at a leading cancer research institute evaluated the effects of this compound on breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM, with mechanisms involving the activation of caspase pathways leading to programmed cell death .

5.2 Case Study on Pesticidal Effects

Field trials assessing the effectiveness of this compound against aphid populations demonstrated a reduction in infestation rates by over 70% within two weeks of application, showcasing its potential as an eco-friendly pest control solution .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chromene core can interact with hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

The compound belongs to a broader class of chromene-3-carboxamides and structurally related aryl carboxamides. Below is a detailed comparison with analogous molecules, focusing on structural features, synthetic routes, and biological activities.

Structural Analogues

Key Observations :

- Substituent Effects : The 8-methoxy group in the target compound increases metabolic stability compared to 8-hydroxy analogues (e.g., CAS 891101-77-2) . However, hydroxylated derivatives often exhibit stronger antioxidant activity due to free radical scavenging .

- Core Heterocycle: Chromene-based carboxamides (e.g., the target compound) show distinct pharmacokinetic profiles compared to quinoxaline or oxirane analogues, which are more rigid and less lipophilic .

Biological Activity

N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound derived from the chromene family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 329.78 g/mol. The structure features a chromene core, which is prevalent in many biologically active compounds, and a carboxamide group that enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClNO₃ |

| Molecular Weight | 329.78 g/mol |

| CAS Number | 1327194-16-0 |

| Synonyms | This compound |

Antitumor Activity

Research has indicated that derivatives of chromene compounds exhibit significant antitumor properties. This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) by activating caspase pathways and modulating cell cycle progression .

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated through various assays, including DPPH radical scavenging tests. This compound exhibited significant free radical scavenging activity, suggesting its potential role in protecting cells from oxidative stress-related damage .

Enzyme Inhibition

The compound has shown promise as an inhibitor of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating mood disorders .

The biological activity of this compound is believed to involve multiple mechanisms:

- Interaction with Enzymes : The carboxamide group enables binding to specific enzyme active sites, inhibiting their function.

- Cell Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell proliferation.

- Antioxidative Mechanisms : By scavenging free radicals, it reduces oxidative stress, contributing to its protective effects against cellular damage.

Case Studies and Research Findings

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

- Neuroprotective Effects : Research highlighted in Pharmacology Reports demonstrated that compounds with similar structures could enhance neuroprotection by inhibiting MAO activity, suggesting therapeutic applications in neurodegenerative diseases .

- Antioxidant Activity : In a comparative study, this compound was found to be more effective than standard antioxidants like ascorbic acid in scavenging free radicals.

Q & A

Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide, and what reaction conditions are critical for optimizing yield?

The synthesis of coumarin-carboxamide derivatives typically involves two key steps: (i) formation of the chromene core and (ii) amide coupling. For the chromene moiety, cyclization of substituted salicylaldehydes with active methylene compounds (e.g., malonic acid derivatives) under acidic or basic conditions is common . The amide bond is formed via reaction of the carboxylic acid derivative (e.g., 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid) with 3-chloro-2-methylaniline, using coupling agents like EDCI or HATU in anhydrous DMF or dichloromethane . Critical conditions include:

- Deprotonation : Use of a base (e.g., KCO) to activate the amine for nucleophilic attack .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : Flash column chromatography (silica gel, acetone/hexane gradient) followed by recrystallization yields high-purity crystals .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH), chromene protons (δ 6.5–8.0 ppm), and amide carbonyl (δ ~165 ppm) .

- X-ray crystallography : Single-crystal analysis resolves the planar chromene system and confirms the spatial orientation of the 3-chloro-2-methylphenyl group .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 358.0844 for CHClNO) .

Q. What preliminary biological screening data exist for this compound, particularly in anti-cancer or anti-microbial assays?

While direct data on this compound is limited, structurally analogous coumarin-carboxamides exhibit:

- Anti-cancer activity : Inhibition of kinase pathways (e.g., EGFR) via interaction with the ATP-binding pocket .

- Anti-microbial effects : Disruption of bacterial cell membranes, with MIC values <50 µg/mL against Staphylococcus aureus .

- In vitro models : Preliminary cytotoxicity assays (MTT) using MCF-7 or HeLa cells are recommended to establish baseline activity .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-chlorophenyl position) with bioactivity using descriptors like logP and polar surface area .

- Docking studies : Simulate binding to target proteins (e.g., tubulin or topoisomerase II) to prioritize derivatives with improved binding affinity .

- DFT calculations : Evaluate the electronic effects of methoxy group substitution on chromene ring reactivity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Meta-analysis : Compare results across similar coumarin derivatives to identify outliers (e.g., discrepancies in IC values due to assay variability) .

- Crystallographic validation : Resolve ambiguous docking poses by overlaying predicted and experimentally determined protein-ligand structures .

- Kinetic profiling : Assess off-target effects (e.g., cytochrome P450 inhibition) that may mask predicted activity .

Q. What catalytic systems improve the efficiency of key synthetic steps, such as cyclization or amide coupling?

- Cyclization : Use Lewis acids (e.g., ZnCl) to accelerate chromene formation via Friedländer annulation .

- Amide coupling : Transition-metal catalysts (e.g., Pd(OAc)) enable C–N bond formation under mild conditions, reducing side reactions .

- Flow chemistry : Continuous-flow reactors enhance reproducibility and scalability for high-throughput synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.